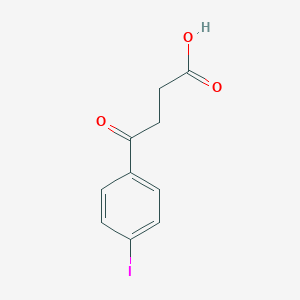

4-(4-Iodo-phenyl)-4-oxo-butyric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves specific reactions that yield 4-oxo-butyric acid derivatives. For example, the synthesis of 4-oxo-4-(pyridin-3-ylamino)butanoic acid and 4-oxo-4-(pyridin-2-ylamino)butanoic acid highlights methods applicable in generating structurally similar compounds, involving reactions that ensure the introduction of functional groups at precise locations on the molecular framework (Naveen et al., 2016); (Shet M et al., 2018).

Molecular Structure Analysis

Detailed molecular structure analyses through techniques like X-ray diffraction and Hirshfeld surface analysis provide insights into the geometrical configuration, bonding patterns, and intermolecular interactions within crystals of similar compounds. These studies reveal the formation of supramolecular architectures through hydrogen bonding and other non-covalent interactions, crucial for understanding the stability and reactivity of 4-(4-Iodo-phenyl)-4-oxo-butyric acid derivatives (Naveen et al., 2016).

Chemical Reactions and Properties

The chemical behavior of 4-oxo-butyric acid derivatives, including their reactions under various conditions, has been studied. For example, the synthesis and reactivity of 4-{p-[(2-chloroethyl)-(2-hydroxyethyl)-amino]phenyl}butyric acid in NBP assay procedures indicate the potential alkylation capabilities of similar compounds (Balazs et al., 1970). These reactions are essential for the modification and functionalization of the core structure for various applications.

Physical Properties Analysis

Theoretical and experimental analyses on analogs, such as 4-Oxo-4-p-tolyl-butyric acid, provide valuable data on electronic, vibrational, and thermodynamic properties, which are fundamental for understanding the physical characteristics of 4-(4-Iodo-phenyl)-4-oxo-butyric acid (Hellal et al., 2018).

Chemical Properties Analysis

Research into the chemical properties of related compounds, such as their synthesis routes, reactivity, and interaction with other chemical entities, sheds light on the potential chemical behavior of 4-(4-Iodo-phenyl)-4-oxo-butyric acid. Studies exploring the synthesis of acetyl and iodo derivatives of similar compounds provide insights into the functional group transformations and chemical versatility of these molecules (Nikam & Kappe, 2017).

Scientific Research Applications

Proteostasis Maintenance

4-Phenylbutyric acid (4-PBA) is explored for its role as a chemical chaperone in various biological systems. It is known for its ability to prevent misfolded protein aggregation and alleviate endoplasmic reticulum (ER) stress. This function is crucial as the ER is responsible for folding proteins that are used in membranes or secreted out of the cell. Failure to maintain ER homeostasis can lead to protein misfolding, cell, and organ pathology. 4-PBA's potential to fold proteins in the ER, attenuate the activation of the unfolded protein response (UPR), and possibly alleviate various pathologies is of significant interest in biomedical research (Kolb et al., 2015).

Organic Synthesis and Catalysis

Research has highlighted the use of metal cation-exchanged clay catalysts for organic synthesis, including the Friedel-Crafts alkylation, which is pertinent to the chemistry of phenyl-substituted acids. Such catalytic processes are essential for the efficient synthesis of complex organic molecules, including those related to 4-(4-Iodo-phenyl)-4-oxo-butyric acid. These catalysts can be regenerated and reused, offering sustainable options for chemical synthesis (Tateiwa & Uemura, 1997).

Environmental Sorption and Degradation

The sorption and degradation of phenoxy herbicides, closely related to 4-(4-Iodo-phenyl)-4-oxo-butyric acid, in environmental matrices such as soil and water, are subjects of intensive study. Understanding the environmental fate of such compounds is critical for assessing their ecological impact and for the development of strategies to mitigate their presence in the environment (Werner, Garratt, & Pigott, 2012).

Lipid Regulation and Therapeutic Applications

Butyric acid and its derivatives, including 4-phenylbutyric acid (PBA), have been evaluated for their lipid-regulating properties. These substances offer potential benefits against lipid disorders and have been assessed in cell, animal, and human studies. Their effects on lipid homeostasis suggest possible therapeutic applications for conditions such as atherosclerosis and lipotoxicity. The modes of action include downregulation of de novo lipogenesis and stimulation of fatty acid β-oxidation (He & Moreau, 2019).

Wastewater Treatment in Pesticide Production

The treatment of wastewater from the pesticide industry, which may contain compounds related to 4-(4-Iodo-phenyl)-4-oxo-butyric acid, involves processes that can remove a wide range of toxic pollutants. Biological processes and granular activated carbon are used to achieve high removal efficiencies, highlighting the importance of effective wastewater management practices in preventing environmental contamination (Goodwin et al., 2018).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It is known that similar compounds have been found to interact with proteins such as dipeptidyl peptidase 4 in humans and aminopeptidase s in streptomyces griseus .

Mode of Action

It is suggested that the compound may interact dynamically and selectively with its targets, causing changes in their function .

Biochemical Pathways

It is known that similar compounds can influence various biochemical pathways, including those involved in the metabolism of iodinated aromatic compounds .

Pharmacokinetics

It has been suggested that the compound can bind dynamically and selectively with albumin, which may influence its bioavailability

Result of Action

It is known that similar compounds can cause changes in the structure of mycelia and cell membrane, increase intracellular reactive oxygen species level, and affect mitochondrial functionality .

Action Environment

It is known that similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

properties

IUPAC Name |

4-(4-iodophenyl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4H,5-6H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWWZSFSPTHZIBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCC(=O)O)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366402 |

Source

|

| Record name | 4-(4-Iodo-phenyl)-4-oxo-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Iodo-phenyl)-4-oxo-butyric acid | |

CAS RN |

194146-02-6 |

Source

|

| Record name | 4-(4-Iodo-phenyl)-4-oxo-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-Chloro-5-(trifluoromethyl)pyrid-2-ylsulphonyl]thiophene-2-sulphonyl chloride](/img/structure/B67349.png)